ethyl (Z)-2-acetylhex-2-enoate
Description
Ethyl (Z)-2-acetylhex-2-enoate (CAS 31336-34-2, C₁₀H₁₆O₃) is an α,β-unsaturated ester characterized by a Z-configuration double bond at the C2 position, an acetyl group at C2, and an ethyl ester moiety. This compound belongs to the class of enoate esters, which are pivotal in organic synthesis due to their reactivity in conjugate addition reactions and cycloadditions . Its structure (Figure 1) combines electrophilic (α,β-unsaturated system) and nucleophilic (ester carbonyl) sites, making it versatile for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
31336-34-2 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl (Z)-2-acetylhex-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h7H,4-6H2,1-3H3/b9-7- |
InChI Key |
YCFIMPXZYSZJBO-CLFYSBASSA-N |
SMILES |
CCCC=C(C(=O)C)C(=O)OCC |
Isomeric SMILES |
CCC/C=C(/C(=O)C)\C(=O)OCC |
Canonical SMILES |
CCCC=C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Conjugate Additions
The α,β-unsaturated ester is susceptible to nucleophilic attack at the β-carbon. Examples from analogous systems include:
-
Michael Additions : Ethyl (E)-hex-2-enoate undergoes nucleophilic additions with amines or thiols under basic conditions, forming β-substituted derivatives .
-
Grignard Reagents : The acetyl group may direct regioselectivity, with additions occurring preferentially at the γ-position due to steric and electronic effects.
Ester Hydrolysis and Transesterification
The ethyl ester group can undergo hydrolysis or transesterification:
-
Acid-Catalyzed Hydrolysis : In H<sub>2</sub>SO<sub>4</sub>/EtOH, similar esters (e.g., 5-methyl-3-acetylhex-4-enoate) hydrolyze to carboxylic acids .
-
Base-Catalyzed Transesterification : Reaction with methanol/NaOH yields methyl esters, though steric hindrance from the acetyl group may slow kinetics .
Reduction Reactions
The acetyl and ester functionalities offer multiple reduction pathways:
-
Ketone Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the acetyl group to a secondary alcohol.
-
Double Bond Hydrogenation : Selective reduction of the α,β-unsaturated ester to ethyl 2-acetylhexanoate using H<sub>2</sub> and Lindlar’s catalyst.
Electrocyclic and Elimination Reactions
Thermal or photochemical conditions may induce electrocyclic ring-opening or eliminations:
Comparison with Similar Compounds
Structural Isomers with C₁₀H₁₆O₃ Formula
Three compounds sharing the molecular formula C₁₀H₁₆O₃ are highlighted below for comparison:
| Compound Name | CAS Number | Key Structural Features | Functional Groups |
|---|---|---|---|
| Ethyl (Z)-2-acetylhex-2-enoate | 31336-34-2 | Z-configured α,β-unsaturated ester, acetyl | Ester, ketone, alkene |
| Ethyl 2-cyclohexyl-2-oxoacetate | 13275-31-5 | Cyclohexyl substituent, oxoacetate ester | Ester, ketone |
| 1,8-Dihydroxy-p-menth-3-en-2-one | 1392224-56-4 | Monoterpenoid backbone, hydroxyl groups | Ketone, alcohol, alkene |
Key Differences :
- Ethyl 2-cyclohexyl-2-oxoacetate : Lacks the α,β-unsaturated system but features a bulky cyclohexyl group, enhancing lipophilicity. This structural difference reduces electrophilic reactivity compared to the target compound .
- 1,8-Dihydroxy-p-menth-3-en-2-one: A monoterpenoid derivative with two hydroxyl groups, enabling hydrogen bonding (as discussed in ). This increases its melting point and solubility in polar solvents relative to the non-hydroxylated target compound .
Ethyl (Z)-7-Oxo-3-phenyl-2-heptenoate (C₁₅H₁₈O₃)
- Structural Similarities : Both contain an α,β-unsaturated ester and a ketone group.
- Key Differences: Extended Carbon Chain: The heptenoate chain increases molecular weight (246.3 g/mol vs. 184.2 g/mol) and hydrophobicity. Synthetic Accessibility: Reported synthesis of ethyl (Z)-7-oxo-3-phenyl-2-heptenoate achieves ~62% yield via optimized routes, suggesting comparative challenges in synthesizing this compound due to stereochemical control requirements .
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